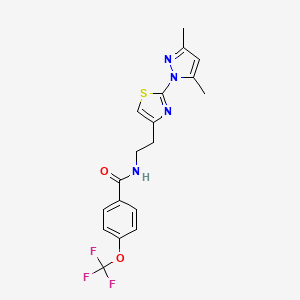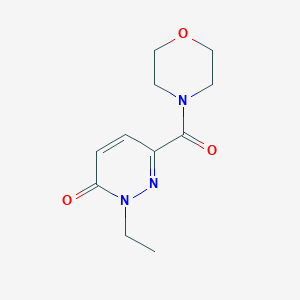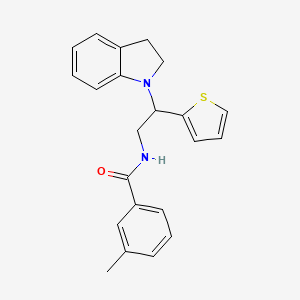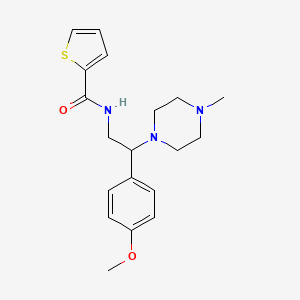
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide” is a chemical compound that is used as a building block in various chemical reactions . It is similar to “2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide” (TTBB), which is used in electrophoric derivatization reactions prior to detection during gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) .
Chemical Reactions Analysis
TTBB may be employed as an alternate of pentafluorobenzyl bromide (PFBB) in electrophoric derivatization reactions prior to detection during GC-ECNI-MS .Scientific Research Applications
Comparative Carcinogenicity Study
A study compared the carcinogenic activity of a series of alkylating and aralkylating bromides, including benzyl bromides. The study found that the carcinogenic activity was related to the chemical reactivity of the compounds, with the highest reactivity allowing little in vivo penetration to essential cellular receptor sites due to immediate solvolysis, while lower reactivities did not ensure sufficient alkylation of such receptors. The bromomethylbenz[a]anthracenes, which are of intermediate chemical reactivity, are known to react with DNA in vivo, but no differences in reactivity between them could account for their quantitatively different carcinogenic potencies (Dipple, Levy, & Lawley, 1981).
Regioselectively Controlled Synthesis
Another study focused on the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their effects on a pathological pain model in mice. The study reported a controllable synthetic method for the preparation of these compounds and found that certain compounds exhibited anti-hyperalgesic action and anti-edematogenic effects without causing locomotive disorders in animals, making them comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).
Pharmacological Characterization of Synthetic Flavonoid
6-Bromo-3'-nitroflavone, a synthetic flavone derivative, was studied for its pharmacological properties, including its anxiolytic-like action possibly behaving as a partial agonist of the benzodiazepine receptors (Wolfman et al., 1998).
New Potent Antihyperglycemic Agents
The synthesis and antihyperglycemic characterization of certain compounds, including those with a trifluoromethyl group, were described. These compounds were found to correct hyperglycemia by selective inhibition of renal tubular glucose reabsorption, representing a new class of potent antihyperglycemic agents (Kees et al., 1996).
properties
IUPAC Name |
4-(bromomethyl)-1,2,3-trifluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-2-3-4(8(13,14)15)1-5(10)7(12)6(3)11/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLWQXCYZNMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)

![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)


![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B2484103.png)
![N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2484104.png)


![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2484107.png)


![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)